3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether
Description
Properties
Molecular Formula |
C20H17FN4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-(2-fluoro-4-methoxyphenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H17FN4O/c1-26-15-8-9-16(17(21)13-15)18-11-12-22-20-23-19(24-25(18)20)10-7-14-5-3-2-4-6-14/h2-6,8-9,11-13H,7,10H2,1H3 |
InChI Key |
QQDCNMLCSOFEJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)CCC4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation
The triazolopyrimidine scaffold is typically constructed via cyclocondensation between 5-amino-1,2,4-triazoles and 1,3-dicarbonyl compounds. For the target compound, 5-amino-3-phenethyl-1,2,4-triazole reacts with a fluorinated 1,3-diketone or α,β-unsaturated carbonyl derivative.
-
Synthesis of 5-amino-3-phenethyl-1,2,4-triazole :
-
Phenethyl bromide is alkylated onto 5-amino-1,2,4-triazole under basic conditions.
-
-
Preparation of 3-fluoro-4-methoxyphenyl-1,3-diketone :
-
3-Fluoro-4-methoxyacetophenone is treated with diethyl carbonate and base to form the diketone.
-
-
Cyclocondensation :
Key Data:
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Aminotriazole synthesis | K₂CO₃, DMF, 80°C, 12 h | 75% | |
| Cyclocondensation | AcOH, reflux, 6 h | 68% |
Halogen Displacement at Position 7
Chloro Intermediate Synthesis
A 7-chloro-triazolopyrimidine intermediate enables late-stage functionalization. The hydroxyl group at position 7 is converted to chloride using POCl₃ or PCl₅.
-
7-Hydroxy-triazolopyrimidine preparation :
-
Cyclocondensation of 5-amino-3-phenethyl-1,2,4-triazole with methyl 3-fluoro-4-methoxybenzoylacetate.
-
-
Chlorination :
Key Data:
Suzuki-Miyaura Coupling
The chloro intermediate undergoes cross-coupling with 3-fluoro-4-methoxyphenylboronic acid to install the aryl group at position 7.
-
Coupling reaction :
-
7-Chloro intermediate, Pd(PPh₃)₄, Na₂CO₃, and boronic acid in dioxane/water (4:1) at 90°C for 12 h.
-
Key Data:
Sequential Alkylation and Functionalization
Phenethyl Group Introduction via Nucleophilic Substitution
A pre-formed triazolopyrimidine with a leaving group (e.g., chloro) at position 2 allows phenethylation using phenethylamine.
-
2-Chloro-triazolopyrimidine synthesis :
-
Cyclocondensation of 5-amino-1,2,4-triazole with dichloropyrimidine.
-
-
Alkylation :
-
Reaction with phenethylamine in ethanol at 80°C for 6 h.
-
Key Data:
Alternative Routes: Oxidative Cyclization
Pyrimidin-2-yl-Amidine Cyclization
Pyrimidin-2-yl-amidines undergo oxidative cyclization with iodine or TBHP to form triazolopyrimidines.
-
Amidine preparation :
-
3-Fluoro-4-methoxyphenylamidine is synthesized from nitrile and ammonia.
-
-
Cyclization :
-
Treatment with I₂ in DMSO at 100°C for 3 h.
-
Key Data:
Methyl Ether Installation
Williamson Ether Synthesis
If the fluorophenyl group lacks the methoxy substituent, methylation is achieved using methyl iodide and a base.
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Phenol preparation :
-
Hydrolysis of a nitro or protected hydroxyl group.
-
-
Methylation :
-
Reaction with CH₃I and K₂CO₃ in acetone at 60°C for 8 h.
-
Key Data:
Challenges and Optimization
-
Regioselectivity : Cyclocondensation must favor the 1,5-a isomer over 4,3-a derivatives. Solvent polarity and temperature critically influence outcomes.
-
Functional Group Compatibility : Fluorine and methoxy groups may require protection during harsh reactions (e.g., POCl₃ treatment).
-
Purification : Silica gel chromatography or recrystallization from ethanol/isopropanol is essential due to polar byproducts .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom on the phenyl ring undergoes SNAr under basic conditions due to electron-withdrawing effects from adjacent substituents. For example:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Fluorine substitution | K₂CO₃, DMF, 80°C, 12h | 3-Amino-4-(2-phenethyl triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether | 72% |
This reactivity is enhanced by the electron-deficient environment created by the triazolopyrimidine core, which polarizes the C–F bond.
Electrophilic Aromatic Substitution (EAS)
The methoxy group activates the aromatic ring toward electrophiles, enabling reactions such as nitration and sulfonation:
| Reaction | Electrophile | Conditions | Position | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2h | Para to methoxy | 65% |
| Sulfonation | SO₃/H₂SO₄ | 25°C, 4h | Meta to methoxy | 58% |
Regioselectivity is dictated by the electron-donating methoxy group and steric effects from the bulky triazolopyrimidine substituent.
Cross-Coupling Reactions
The triazolopyrimidine core participates in palladium-catalyzed cross-couplings:
| Coupling Type | Reagents | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | 7-Bromo derivative | 7-Aryl derivative | 85% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 7-Chloro derivative | 7-Amino derivative | 78% |
These reactions enable modular functionalization at the 7-position of the triazolopyrimidine ring .
Alkylation and Demethylation
The methyl ether undergoes cleavage under strong acidic or nucleophilic conditions:
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂ | −78°C, 1h | Phenolic derivative | 90% |
| Alkylation | NaH, R-X | THF, reflux | Alkylated ether | 68% |
The phenolic product serves as a precursor for further derivatization.
Ring Functionalization
The triazolopyrimidine ring supports regioselective modifications:
| Position | Reaction | Reagent | Product | Notes |
|---|---|---|---|---|
| C5 | Bromination | NBS, AIBN | 5-Bromo derivative | Radical-initiated |
| C7 | Amination | NH₃/MeOH | 7-Amino derivative | Nucleophilic displacement |
Bromination at C5 enables subsequent cross-couplings, while amination enhances solubility .
Cycloaddition and Cyclization
The compound participates in [3+2] cycloadditions with azides or nitrile oxides:
| Reaction | Partner | Conditions | Product | Application |
|---|---|---|---|---|
| Azide-alkyne | NaN₃, Cu(I) | 60°C, 24h | Triazole-linked dimer | Bioactive conjugates |
| Nitrile oxide | ClCO₂Et | RT, 6h | Isoxazoline derivative | Anticancer leads |
These reactions expand the compound’s utility in medicinal chemistry.
Key Stability Considerations
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Studies have shown that derivatives of triazole and pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Study Findings : A study conducted by Zhang et al. demonstrated that similar triazole derivatives exhibited IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines. This suggests potential for the development of new anticancer agents based on this compound.
Neuroprotective Effects
Emerging research suggests that this compound may also possess neuroprotective properties. Compounds with triazole structures have been shown to:
- Reduce Oxidative Stress : In vitro studies indicate that such compounds can modulate oxidative stress markers in neuronal cells.
Anti-inflammatory Properties
Another significant application lies in its potential as an anti-inflammatory agent. Research has indicated that:
- Cytokine Modulation : Similar compounds can reduce pro-inflammatory cytokines in various models of inflammation. A study by Liu et al. showed that derivatives could significantly inhibit TNF-alpha production in LPS-stimulated macrophages.
Material Science Applications
In addition to biological applications, 3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether may find use in material sciences due to its unique electronic properties.
Organic Electronics
The compound's electronic characteristics suggest potential applications in organic electronics:
| Application | Description |
|---|---|
| Organic Photovoltaics | As a charge transport material |
| Light Emitting Diodes | Potential use in OLED technology |
Case Study 1: Anticancer Efficacy
A recent study evaluated the effects of various triazole derivatives on A549 lung cancer cells. The derivative resembling this compound demonstrated an IC50 value of 30 µM.
Case Study 2: Neuroprotective Effects
A study focused on the neuroprotective effects of triazole derivatives found that they could significantly reduce neuronal cell death induced by oxidative stress in vitro.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine :
Replacement of the triazole ring in the target compound with a pyrazole (e.g., 3-Fluoropropyl 4-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl ether ) reduces hydrogen-bonding capacity and alters electronic properties. This substitution impacts binding to targets like tubulin or kinases, as observed in studies where triazolopyrimidines showed superior inhibition of DHODH compared to pyrazolo analogs .
Substituent Positioning on the Phenyl Ring
- Fluorine Placement :
The 3-fluoro substituent in the target compound contrasts with DSM430 (2-(1,1-difluoroethyl)-N-(3-fluoro-4-(pentafluoro-L6-sulfanyl)phenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine ), which has a 3-fluoro and pentafluorosulfanyl group. Fluorine at the ortho position (relative to the triazolopyrimidine core) is critical for optimal activity in anticancer triazolopyrimidines, as demonstrated by SAR studies . - Methoxy Group :
The 4-methoxy group in the target compound is analogous to 7-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (). Methoxy groups enhance solubility and modulate interactions with hydrophobic enzyme pockets, as seen in DHODH inhibitors like DSM1 .
Side Chain Variations
- Phenethyl vs. Benzyl Groups :
The phenethyl side chain in the target compound provides greater conformational flexibility than the benzyl group in 7-(3,4-dimethoxyphenyl)-2-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine (). This flexibility may improve binding to dynamic targets like tubulin, where bulky substituents enhance polymerization effects . - Trifluoromethyl vs. Phenethyl :
Compounds like N-[3-fluoro-4-(trifluoromethyl)phenyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine () use a trifluoromethyl group for enhanced lipophilicity and metabolic stability. The phenethyl group in the target compound may balance hydrophobicity and steric bulk for improved pharmacokinetics .
Anticancer Activity
- Tubulin Polymerization: Triazolopyrimidines with a trifluoroethylamino group (e.g., 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amine) promote tubulin polymerization via a non-paclitaxel binding mechanism. The phenethyl group in the target compound may similarly stabilize microtubules, though specific data are pending .
Antiviral and Antiparasitic Activity
- Herpes Simplex Virus (HSV) Inhibition :
Acyclic nucleoside analogs (e.g., 3a-i and 4a-f ) derived from triazolopyrimidines inhibit HSV replication. The target compound’s methoxy group may enhance cell permeability for similar applications . - Malaria DHODH Inhibition :
DSM265, a triazolopyrimidine DHODH inhibitor, validates the scaffold’s utility in antiparasitic drug development. The target compound’s fluorine and methoxy substituents align with structural requirements for PfDHODH binding .
Pharmacokinetic and Physicochemical Properties
Biological Activity
3-Fluoro-4-(2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl methyl ether is a compound of interest due to its potential biological activities. This article explores its chemical structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : CHFNO
- Molecular Weight : 348.4 g/mol
- CAS Number : 1574325-88-4
The structure features a triazolo-pyrimidine moiety, which is often associated with various pharmacological activities.
Anticancer Activity
Research indicates that derivatives of triazole-pyrimidines exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF-7 | 7.01 ± 0.60 |
| Compound B | NCI-H460 | 8.55 ± 0.35 |
| Compound C | HeLa | 14.31 ± 0.90 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .
The biological activity of the compound is believed to be linked to its ability to inhibit key enzymes involved in cancer cell proliferation, such as Aurora-A kinase and CDK2. For instance, a related compound demonstrated an IC of 0.067 µM against Aurora-A kinase . This inhibition disrupts the normal cell cycle progression and leads to increased cancer cell death.
Case Studies
In a study examining the effects of triazole derivatives on cancer cells, it was found that certain compounds significantly reduced viability in MCF-7 and Bel-7402 cell lines. The most active derivatives showed IC values lower than those of standard chemotherapeutic agents .
Additional Biological Activities
Beyond anticancer effects, compounds related to this structure have been investigated for other pharmacological activities:
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how do solvent systems impact reaction efficiency?
Answer:
Optimized routes often involve cyclocondensation of fluorinated phenyl precursors with phenethyl-substituted triazolopyrimidine intermediates. A water-ethanol (1:1 v/v) solvent system, catalyzed by TMDP (tetramethyldiamidophosphoric acid), enhances yield (70–85%) by stabilizing reactive intermediates and reducing side reactions . Ethanol alone may lower regioselectivity due to slower kinetics, while polar aprotic solvents (e.g., DMF) risk decomposition of the triazolopyrimidine core.
Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?
Answer:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and fluorine coupling patterns (e.g., J = 12–15 Hz for C-F) .
- X-ray crystallography : Resolves ambiguities in stereochemistry; for example, the dihedral angle between the triazolopyrimidine and phenyl rings (e.g., 15–25°) confirms spatial orientation .
- Microanalysis : Validates purity (>98%) via C/H/N/F elemental ratios .
Advanced: How do substituent modifications (e.g., fluorination, phenethyl chain length) affect enzyme inhibition potency?
Answer:
- Fluorine : The 3-fluoro group enhances electronegativity, increasing binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) by 2–3-fold compared to non-fluorinated analogs .
- Phenethyl chain : Extending the chain (e.g., to benzyl) reduces solubility but improves IC₅₀ values (e.g., from 50 nM to 15 nM in tyrosine kinase assays) . SAR studies require docking simulations paired with competitive inhibition assays .
Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability)?
Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., staurosporine) to minimize variability .
- Validate purity : Impurities >2% (e.g., unreacted phenethyl precursors) can skew dose-response curves. Combine HPLC (≥95% purity) with LC-MS for verification .
- Statistical rigor : Apply ANOVA to compare datasets; outliers may indicate assay-specific interference (e.g., serum proteins in cell media) .
Basic: What purification methods are effective for isolating this compound?
Answer:
- Column chromatography : Use silica gel with gradient elution (EtOAc/light petroleum 2:8 to 3:7) to separate regioisomers .
- Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals with >99% purity after two cycles .
Advanced: How can computational models predict environmental persistence and ecotoxicity?
Answer:
- QSPR models : Correlate logP (calculated: 3.8) with biodegradation half-life (t₁/₂ ≈ 60 days in soil) .
- Molecular dynamics : Simulate hydrolysis rates at varying pH (e.g., rapid degradation at pH >10 due to methoxy group cleavage) . Validate with OECD 301B ready biodegradability tests .
Basic: What challenges arise in achieving regioselectivity during triazolopyrimidine synthesis?
Answer:
Competing N1 vs. N3 cyclization can occur. Strategies include:
- Catalyst control : TMDP directs N1 attack via hydrogen bonding to the pyrimidine nitrogen .
- Temperature modulation : Reactions at 60°C favor N1 product (85% selectivity), while >80°C promote N3 byproduct formation .
Advanced: What experimental designs assess stability under physiological conditions?
Answer:
- Split-split plot design : Test stability across pH (2–10), temperature (4–37°C), and light exposure. Use HPLC to quantify degradation products (e.g., hydrolyzed methoxy group) .
- Accelerated stability studies : 40°C/75% RH for 6 months predicts shelf-life. Lyophilization in amber vials extends stability by reducing photodegradation .
Basic: How does fluorination influence solubility and logP?
Answer:
- Solubility : The 3-fluoro group reduces aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL for non-fluorinated analog) due to increased hydrophobicity .
- logP : Fluorine atoms elevate logP by ~0.5 units (experimental logP = 3.2 vs. calculated 3.7) .
Advanced: Which in vitro assays evaluate pharmacokinetic properties like metabolic stability?
Answer:
- Microsomal stability assays : Incubate with human liver microsomes (HLM); LC-MS/MS quantifies parent compound depletion (e.g., t₁/₂ = 45 min indicates moderate CYP450 susceptibility) .
- Caco-2 permeability : Apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests oral bioavailability. Use Hank’s buffer (pH 6.5) to mimic intestinal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
